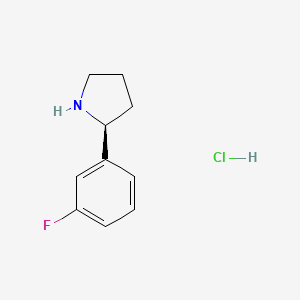

(s)-2-(3-Fluorophenyl)pyrrolidine hydrochloride

CAS No.: 1360442-16-5

Cat. No.: VC7282733

Molecular Formula: C10H13ClFN

Molecular Weight: 201.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1360442-16-5 |

|---|---|

| Molecular Formula | C10H13ClFN |

| Molecular Weight | 201.67 |

| IUPAC Name | (2S)-2-(3-fluorophenyl)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C10H12FN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m0./s1 |

| Standard InChI Key | IXZAULRSYOOKSM-PPHPATTJSA-N |

| SMILES | C1CC(NC1)C2=CC(=CC=C2)F.Cl |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

(S)-2-(3-Fluorophenyl)pyrrolidine hydrochloride belongs to the pyrrolidine class of organic compounds, featuring a five-membered saturated ring with one nitrogen atom. The stereochemistry at the second carbon position (S-configuration) and the 3-fluorophenyl substituent confer chirality and electronic asymmetry, critical for its biological interactions. The fluorine atom at the meta position of the phenyl ring enhances electronegativity, influencing π-π stacking interactions and hydrogen-bonding potential. The hydrochloride salt form improves aqueous solubility, facilitating in vitro and in vivo studies.

Physicochemical Data

The compound’s molecular formula is C₁₀H₁₃ClFN, with a molecular weight of 201.67 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1360442-16-5 |

| IUPAC Name | (2S)-2-(3-fluorophenyl)pyrrolidine; hydrochloride |

| SMILES | C1CC(NC1)C2=CC(=CC=C2)F.Cl |

| InChI Key | IXZAULRSYOOKSM-PPHPATTJSA-N |

| Solubility | Not fully characterized |

The crystalline solid exhibits stability under standard laboratory conditions, though prolonged exposure to moisture or extreme pH should be avoided.

Synthesis and Manufacturing

Laboratory Synthesis

The synthesis of (S)-2-(3-Fluorophenyl)pyrrolidine hydrochloride emphasizes chiral purity, typically achieved through asymmetric catalysis or resolution techniques. A common route involves:

-

Palladium-catalyzed coupling: Introducing the 3-fluorophenyl group to a pyrrolidine precursor.

-

Enantiomeric separation: Using chiral stationary-phase chromatography to isolate the S-enantiomer.

-

Salt formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Reaction conditions (e.g., solvent choice, temperature) are optimized to minimize racemization, with yields ranging from 60–75% in reported protocols.

Industrial Production

Scalable methods employ continuous-flow reactors to enhance efficiency and reduce costs. Key considerations include:

-

Catalyst recycling: Reducing precious metal waste in coupling reactions.

-

Process automation: Ensuring consistent chirality and purity across batches.

Biological Interactions and Mechanisms

Receptor Binding Studies

Preliminary assays indicate affinity for serotonin (5-HT) and dopamine receptors, with IC₅₀ values in the micromolar range. The fluorophenyl group engages in hydrophobic interactions with receptor pockets, while the pyrrolidine nitrogen forms hydrogen bonds with conserved aspartate residues.

Enzymatic Interactions

In vitro studies demonstrate moderate inhibition of monoamine oxidase A (MAO-A), suggesting potential antidepressant or anxiolytic applications. Competitive inhibition kinetics (Kᵢ ≈ 15 μM) highlight its reversible binding mechanism.

Comparison with Related Compounds

| Compound | Substituent Position | Key Biological Activity |

|---|---|---|

| (S)-2-(3-Fluorophenyl)pyrrolidine HCl | 3-F on phenyl | MAO-A inhibition, 5-HT modulation |

| (R)-3-(3-Fluorophenyl)pyrrolidine HCl | 3-F on phenyl | Dopamine reuptake inhibition |

| 3-(4-Fluorophenyl)pyrrolidine HCl | 4-F on phenyl | σ₁ Receptor antagonism |

Meta-substituted derivatives like (S)-2-(3-Fluorophenyl)pyrrolidine HCl show superior receptor selectivity compared to para-substituted analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume